![molecular formula C11H9NOS2 B2509711 (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one CAS No. 33992-80-2](/img/structure/B2509711.png)
(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
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Description
(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one, also known as 4-methylbenzylidene-2-mercapto-1,3-thiazole, is an organic compound with a wide range of applications in scientific research. It has been studied extensively in recent years due to its unique properties and potential for use in a variety of lab experiments.
Scientific Research Applications
Transition Metal Complexes and Biological Evaluation
The compound’s structure features a thiazolidinone ring with a sulfur atom (thiol group) and an imine group. Researchers have synthesized transition metal (II) complexes by reacting this compound with essential transition metals (such as Co, Cu, Zn, and Ni). These complexes exhibit interesting properties and have been characterized using techniques like IR, NMR, mass spectrometry, and elemental analysis .
Antimicrobial Activity:UV Filter and Microplastics Sorption
- Researchers have investigated its sorption behavior on aged polyethylene terephthalate (PET) microplastics. UV irradiation plays a role in this process .
Environmental Monitoring
- The compound’s UV-absorbing ability makes it useful for environmental monitoring. For instance, it can be employed in diffusive gradients in thin films (DGT) devices to detect and quantify UV filters in aquatic environments .
Biological Studies
properties
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXPMQHOSGNELK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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